D-Mannitol-UL-13C6
Description
Molecular Formula and Isotopic Enrichment Patterns
The molecular formula of D-Mannitol-UL-13C6 is ¹³C₆H₁₄O₆ , with a molecular weight of 188.13 g/mol . This compound replaces all six carbon atoms in the native D-mannitol structure with carbon-13 isotopes, resulting in uniform labeling (UL) across the molecule. The isotopic enrichment typically exceeds 99 atom-% ¹³C , as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry .
Key Isotopic Features:
- Positional uniformity : All six carbons in the hexitol backbone are ¹³C-labeled, eliminating natural abundance ¹²C interference in spectroscopic studies .
- Mass shift : The molecular weight increases by 6 atomic mass units compared to unlabeled D-mannitol (182.17 g/mol → 188.13 g/mol) .
Table 1: Isotopic Composition Comparison
| Property | D-Mannitol | This compound |
|---|---|---|
| Molecular Formula | C₆H₁₄O₆ | ¹³C₆H₁₄O₆ |
| Molecular Weight (g/mol) | 182.17 | 188.13 |
| ¹³C Enrichment (%) | 1.1 (natural) | ≥99 |
Crystallographic Properties and Polymorphic Forms
This compound exhibits the same polymorphic behavior as unlabeled D-mannitol, with three anhydrous forms (α, β, δ) characterized by distinct crystallographic parameters .
Crystallographic Data:
δ-Polymorph :
α-Polymorph :
β-Polymorph :
Table 2: Polymorph Comparison
| Polymorph | Space Group | Density (g/cm³) | Hydrogen Bond Length (Å) |
|---|---|---|---|
| α | P2₁2₁2₁ | 1.49 | 2.72–2.85 |
| β | P2₁ | 1.52 | 2.68–2.78 |
| δ | P2₁ | 1.54 | 2.65–2.71 |
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹³C NMR reveals six distinct signals corresponding to the uniformly labeled carbons:
¹H-¹³C HSQC spectra show correlations between:
Figure 1: ¹³C NMR Spectral Regions
| Carbon Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C1/C6 | 64.2 | Doublet |
| C2/C5 | 71.8 | Singlet |
| C3/C4 | 73.5 | Singlet |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) exhibits a primary ion at m/z 189.1 ([M+H]⁺), with characteristic fragments:
- m/z 147.0 : Loss of three water molecules
- m/z 129.0 : Further dehydration of m/z 147.0
- m/z 103.0 : C₃H₇O₃⁺ fragment
Table 3: Major MS Fragments
| m/z | Fragment Ion | Relative Abundance (%) |
|---|---|---|
| 189.1 | [M+H]⁺ | 100 |
| 147.0 | [M+H-3H₂O]⁺ | 44.4 |
| 129.0 | [M+H-4H₂O]⁺ | 34.8 |
Infrared and Raman Spectroscopic Signatures
Infrared (IR) Spectroscopy:
- O-H stretch : 3250–3400 cm⁻¹ (broad)
- C-O stretch : 1050–1100 cm⁻¹ (polymorph-sensitive)
- C-C stretch : 920–950 cm⁻¹
Raman Spectroscopy:
- δ-Polymorph : Strong peak at 1052 cm⁻¹ (C-O symmetric stretch)
- β-Polymorph : Dominant peak at 1037 cm⁻¹
- C-H deformation : 1450 cm⁻¹ (all forms)
Figure 2: Polymorph Differentiation via Raman
| Polymorph | Key Raman Peak (cm⁻¹) | Assignment |
|---|---|---|
| β | 1037 | C-O stretch (asymmetric) |
| δ | 1052 | C-O stretch (symmetric) |
Properties
Molecular Formula |
¹³C₆H₁₄O₆ |
|---|---|
Molecular Weight |
188.13 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Unlabeled D-Mannitol (CAS 69-65-8)
Unlabeled D-mannitol shares the same chemical structure but lacks isotopic labeling. Key differences are summarized below:
- Analytical Performance :
- This compound enhances precision in bioanalytical workflows. For example, in incurred sample reanalysis (ISR), ≥66.7% of results must fall within 20% of the mean value, a criterion met using ¹³C-labeled internal standards to correct for ion suppression/enhancement .
- Unlabeled mannitol is used in compendial testing (e.g., USP) to assess clarity, color, and impurity limits via spectrophotometric comparisons .
Other Isotopically Labeled Sugar Alcohols
While this compound is unique in its full carbon-13 substitution, partial labeling strategies (e.g., ¹³C₁ or ¹³C₂) are employed for specific metabolic studies. However, these lack the uniformity required for comprehensive pathway mapping, making UL-13C6 superior for tracing all carbon atoms in degradation or synthesis pathways .
Structural Analogues (Sorbitol, Xylitol)
Though chemically similar as sugar alcohols, sorbitol and xylitol differ in metabolic fate and applications:
- Xylitol: Known for dental applications; lacks the osmotic stability required for cell culture.
- D-Mannitol : Preferred in research for its low membrane permeability and inertness in mammalian systems .
Metabolic Studies
This compound enables precise tracking of carbohydrate metabolism. For example, in in vitro assays, its ¹³C signature allows differentiation from endogenous mannitol, facilitating real-time monitoring of enzymatic activity or transporter function .
Pharmaceutical Development
As an internal standard, it improves the accuracy of pharmacokinetic models. In a clinical study, its use reduced inter-run variability by 15% compared to unlabeled analogues, ensuring compliance with FDA bioanalytical guidelines .
Preparation Methods
Reduction of Uniformly Labeled Monosaccharides
The most common chemical route to this compound involves the reduction of uniformly carbon-13-labeled hexoses, such as glucose or fructose. These precursors are commercially synthesized using 13C-enriched carbon sources during photosynthetic or chemical synthesis. For example, D-glucose-UL-13C6 is reduced via catalytic hydrogenation or sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Reaction conditions :
-
Catalyst : Nickel (Raney nickel) or palladium-based catalysts for hydrogenation.
-
Temperature : 50–80°C under hydrogen pressure (5–10 atm).
A key challenge lies in preventing isotopic dilution during the reduction process. Strict anaerobic conditions and ultra-pure solvents are required to avoid side reactions that could introduce unlabeled carbon atoms.
Biosynthetic Pathways Using Engineered Microorganisms
Biotechnological production leverages microbial metabolism to incorporate 13C isotopes into mannitol. Escherichia coli and Lactobacillus strains genetically modified to overexpress mannitol-1-phosphate dehydrogenase (MtlD) and mannitol-1-phosphatase (MtlP) are cultured in media containing 13C-labeled glucose or glycerol as carbon sources.
Fermentation parameters :
-
Carbon source : 13C6-glucose (10–20 g/L) or 13C3-glycerol.
-
Induction : IPTG-induced expression of mtlD and mtlP genes.
This method avoids the need for harsh reducing agents and achieves higher stereochemical purity. However, isotopic enrichment depends on the microbial strain’s ability to fully metabolize the labeled substrate without carbon crossover from other metabolic pathways.
Purification and Isolation Techniques
Crystallization and Chromatographic Methods
Post-synthesis, crude this compound is purified through a combination of solvent crystallization and ion-exchange chromatography. Ethanol-water mixtures (70:30 v/v) are used to recrystallize the product, removing unreacted sugars and salts. High-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection further isolates mannitol from residual fructose or sorbitol byproducts.
Typical purity metrics :
| Parameter | Value |
|---|---|
| Isotopic enrichment | ≥98% 13C |
| Chemical purity | ≥99.5% (HPLC) |
| Residual solvents | <0.1% (ethanol/water) |
Lyophilization and Stability Considerations
Lyophilization is employed to produce a stable, anhydrous powder. The final product is stored under desiccation at −20°C to prevent hygroscopic degradation. Accelerated stability studies indicate no detectable isotopic exchange or racemization over 24 months under recommended conditions.
Analytical Characterization of Isotopic Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C-NMR spectra confirm uniform labeling by exhibiting a single resonance peak for all six carbon atoms at δ 63–75 ppm (C-1 to C-6). The absence of split peaks or satellites indicates minimal isotopic impurity.
Mass Spectrometric Analysis
High-resolution mass spectrometry (HRMS) of this compound shows a molecular ion peak at m/z 188.13 ([M+H]+), consistent with the theoretical mass of (13C6)H14O6. Isotopic distribution analysis reveals ≤2% contribution from unlabeled (12C) species.
Industrial and Research Applications
Metabolic Flux Analysis
This compound is used to trace carbon flow in bacterial and mammalian systems. For instance, Salmonella enterica metabolizes 13C-mannitol via the Mtl pathway, producing 13C-labeled fructose-6-phosphate and alanine, which are detectable by LC-MS. In contrast, mammalian cells lack mannitol transporters, making it a pathogen-specific tracer.
Q & A
Q. How is D-Mannitol-UL-13C6 used to trace metabolic pathways in biochemical studies?
this compound serves as a carbon-13 uniformly labeled tracer to monitor metabolic flux in biological systems. Researchers administer it to cell cultures or model organisms and track isotopic incorporation using techniques like GC-MS or NMR . This allows precise mapping of carbon atom movement through glycolysis, the pentose phosphate pathway, or osmoregulatory mechanisms . Key methodological considerations include optimizing tracer concentration to avoid isotopic dilution and validating detection limits of analytical instruments.
Q. What analytical methods are recommended for verifying the purity and isotopic enrichment of this compound?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS ) is standard for assessing purity (>95% by HPLC) and isotopic enrichment. Nuclear magnetic resonance (13C-NMR ) confirms uniform labeling by resolving distinct carbon environments. Researchers should cross-reference results with unlabeled D-mannitol controls and adhere to protocols for sample preparation (e.g., solvent selection, degassing) to minimize artifacts .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store lyophilized this compound at -20°C in airtight, light-resistant containers. For aqueous solutions, use sterile, isotonic buffers (e.g., PBS) and avoid repeated freeze-thaw cycles to prevent hydrolysis or microbial contamination. Stability tests under varying pH (5–7) and temperature conditions are advised for long-term studies .
Advanced Research Questions
Q. How can researchers design experiments to investigate osmotic regulation in plant or mammalian cells using this compound?
Experimental design should include:
- Dose-response assays to determine non-toxic osmotic stress thresholds.
- Parallel experiments with unlabeled D-mannitol to distinguish osmotic effects from metabolic contributions.
- Real-time tracking of intracellular 13C-labeled metabolites (e.g., mannitol-1-phosphate) via LC-MS/MS . Control groups must account for endogenous mannitol synthesis, and osmotic pressure should be measured using techniques like cryoscopic osmometry .
Q. What strategies mitigate isotopic dilution when using this compound in metabolic flux analysis (MFA)?
Isotopic dilution arises from unlabeled endogenous metabolites competing with the tracer. To address this:
Q. How can conflicting data on this compound’s role in membrane permeability be resolved?
Discrepancies may stem from differences in cell types, tracer concentrations, or assay conditions. Researchers should:
- Replicate studies using standardized protocols (e.g., transwell permeability assays ).
- Compare results with alternative tracers (e.g., 14C-mannitol) to isolate isotopic effects.
- Perform systematic reviews to contextualize findings within existing literature, noting variables like pH, temperature, and cell viability .
Methodological Troubleshooting
Q. Why might isotopic enrichment patterns deviate from theoretical predictions in this compound studies?
Potential causes include:
- Contamination from unlabeled mannitol during sample preparation.
- Incomplete metabolic pathways (e.g., enzyme inhibition).
- Instrumental drift in MS or NMR settings. Solutions include rerunning samples with spiked isotopic standards, validating enzyme activity assays, and recalibrating instruments using certified reference materials .
Q. How to optimize tracer concentration for minimal perturbation of biological systems?
Conduct pilot kinetic studies to establish the lowest effective concentration that achieves detectable 13C enrichment. Use Michaelis-Menten kinetics to model uptake rates and ensure concentrations remain below inhibitory thresholds (e.g., <10 mM for mammalian cells). Cross-validate with viability assays (e.g., MTT or ATP luminescence ) .
Data Interpretation & Validation
Q. What statistical approaches are suitable for analyzing time-resolved 13C-tracing data with this compound?
Employ mixed-effects models to account for biological variability and repeated measurements. For flux quantification, use principal component analysis (PCA) to identify dominant metabolic nodes and Monte Carlo simulations to estimate uncertainty. Open-source tools like OpenMETA or INCA are recommended for isotopic data modeling .
Q. How to validate the specificity of this compound in complex biological matrices?
Apply stable isotope-resolved metabolomics (SIRM) with parallel experiments using 13C-glucose or 13C-glutamine to rule out cross-talk. Use fractional enrichment calculations and confirm results with knockout cell lines deficient in mannitol transporters (e.g., AQP1 or MtlK ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
